Navigating the Synthesis and Application of 3-Bromo-5-methylpyridine-2-carbaldehyde: A Technical Guide for Drug Development Professionals
Navigating the Synthesis and Application of 3-Bromo-5-methylpyridine-2-carbaldehyde: A Technical Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the strategic acquisition and application of specialized building blocks are paramount to the successful discovery of novel therapeutics. 3-Bromo-5-methylpyridine-2-carbaldehyde (CAS 1211520-06-7), a functionalized pyridine derivative, represents a key intermediate with significant potential in the synthesis of complex bioactive molecules. This in-depth technical guide provides a comprehensive overview of its synthesis, key chemical properties, supplier information, and its strategic application in medicinal chemistry, particularly in the development of kinase inhibitors.
Physicochemical Properties and Supplier Information
3-Bromo-5-methylpyridine-2-carbaldehyde is a solid organic compound with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol . Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a reactive aldehyde functional group, makes it a versatile synthon in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 1211520-06-7 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid (visual inspection) |
| Synonyms | 3-Bromo-5-methylpicolinaldehyde, 2-Pyridinecarboxaldehyde, 3-bromo-5-methyl-[1] |
For researchers looking to procure this compound, several chemical suppliers offer it in varying quantities. Notable suppliers include:
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Parchem
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Frontier Specialty Chemicals [2]
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Suppliers listed on ChemicalBook
Strategic Synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde
The synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde can be approached from its precursor, 3-bromo-5-methylpyridine. The introduction of the aldehyde group at the 2-position of the pyridine ring is a key transformation. While specific literature detailing the synthesis of this exact molecule is sparse, a plausible and efficient method involves the ortho-formylation of the corresponding bromopyridine.
Synthesis of the Precursor: 3-Bromo-5-methylpyridine
A common route to 3-bromo-5-methylpyridine involves a multi-step synthesis starting from more readily available materials. One patented method describes the synthesis starting from 3-nitro-5-chloropyridine.[3]
Diagram 1: Synthetic Pathway to 3-Bromo-5-methylpyridine
Caption: A multi-step synthesis of 3-bromo-5-methylpyridine.
Experimental Protocol: Synthesis of 3-Bromo-5-methylpyridine[3]
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Step 1: Synthesis of 3-Nitro-5-methylpyridine: Diethyl malonate is reacted with an alkali metal, such as sodium, to form a salt. This is followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine. The resulting product is then decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.
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Step 2: Synthesis of 3-Amino-5-methylpyridine: The 3-nitro-5-methylpyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in a methanol solvent. After the reaction, the catalyst is filtered off, and the filtrate is concentrated to obtain 3-amino-5-methylpyridine.
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Step 3: Synthesis of 3-Bromo-5-methylpyridine: The 3-amino-5-methylpyridine is first reacted with an acid to form a salt. The salt solution is then cooled to between -10 and 0 °C. Liquid bromine is added dropwise, followed by the dropwise addition of an aqueous sodium nitrite solution. The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to give 3-bromo-5-methylpyridine.
Formylation of 3-Bromo-5-methylpyridine
The introduction of the aldehyde group at the C2 position of the pyridine ring can be achieved through ortho-formylation. This can be accomplished via lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[4]
Diagram 2: Formylation of 3-Bromo-5-methylpyridine
Caption: Ortho-formylation of 3-bromo-5-methylpyridine.
Proposed Experimental Protocol: Synthesis of 3-Bromo-5-methylpyridine-2-carbaldehyde
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Reaction Setup: A solution of 3-bromo-5-methylpyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Lithiation: A strong lithium base, such as lithium diisopropylamide (LDA), is added dropwise to the solution. The LDA selectively deprotonates the C2 position of the pyridine ring, which is activated by the adjacent nitrogen atom.
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Formylation: N,N-dimethylformamide (DMF) is then added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.
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Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography, to yield 3-Bromo-5-methylpyridine-2-carbaldehyde.
Reactivity and Application in Drug Discovery
The chemical architecture of 3-Bromo-5-methylpyridine-2-carbaldehyde offers multiple points for synthetic elaboration, making it a valuable building block in drug discovery programs.
Key Reactive Sites
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Aldehyde Group: The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions with hydrazines or amines to form hydrazones and imines, respectively.[5]
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Bromine Atom: The bromine atom on the pyridine ring is susceptible to a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents.
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Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated or alkylated.
Diagram 3: Key Reactions of 3-Bromo-5-methylpyridine-2-carbaldehyde
Caption: Versatile reactivity of 3-Bromo-5-methylpyridine-2-carbaldehyde.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bonding interactions with the hinge region of the kinase active site. The structural features of 3-Bromo-5-methylpyridine-2-carbaldehyde make it an attractive starting material for the synthesis of novel kinase inhibitors.[6]
For instance, the aldehyde can be used to build a core structure which is then further functionalized via cross-coupling at the bromine position to explore the solvent-exposed region of the kinase, a common strategy in structure-based drug design.
A patent for a similar compound, 5-Bromo-4-methyl-pyridine-3-carbaldehyde, demonstrates its use in the synthesis of intermediates for kinase inhibitors through reductive amination with ethylamine.[7] This highlights a direct application of the aldehyde functionality in building more complex molecules for drug discovery.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the 9-10 ppm region), and a singlet for the methyl protons.
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¹³C NMR: The carbon NMR would show signals for the seven distinct carbon atoms, including the characteristic downfield signal for the aldehyde carbonyl carbon (around 190-200 ppm).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.03 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
Conclusion
3-Bromo-5-methylpyridine-2-carbaldehyde is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a reactive aldehyde, a modifiable bromine atom, and a privileged pyridine core provides a powerful platform for the synthesis of novel and complex molecular architectures. Understanding its synthesis, reactivity, and potential applications, particularly in the burgeoning field of kinase inhibitor discovery, can empower researchers to accelerate their drug discovery efforts and explore new chemical space in the quest for next-generation therapeutics.
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